SD-208

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide to SD-208: A TGF-β Receptor I Kinase Inhibitor

Introduction and Mechanism of Action

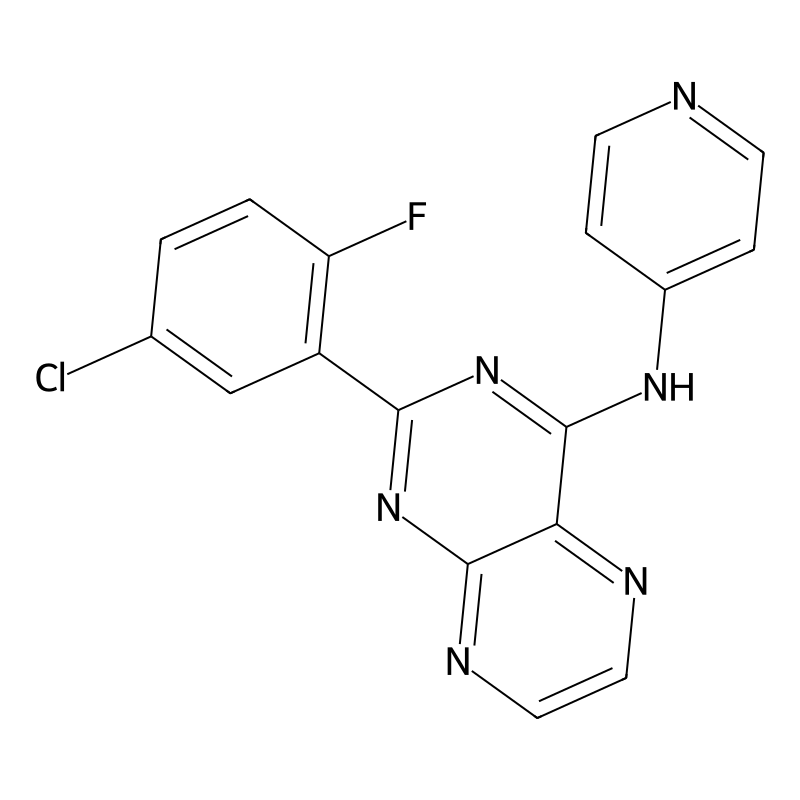

SD-208 (CAS# 627536-09-8) is a potent, selective, and orally active small molecule inhibitor that targets the transforming growth factor-beta receptor I (TGF-βRI, also known as ALK5) kinase. This 2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine compound with molecular formula C₁₇H₁₀ClFN₆ and molecular weight of 352.75 g/mol represents a significant tool compound for investigating TGF-β signaling pathway inhibition in various disease models [1] [2]. As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of the TGF-βRI kinase, maintaining the enzyme in its inactive configuration and thereby blocking downstream signaling cascades [3]. The compound demonstrates remarkable selectivity, with an IC₅₀ of 48-49 nM against TGF-βRI while showing >100-fold selectivity over TGF-βRII and >17-fold selectivity over other common kinases, making it a highly specific research tool for dissecting TGF-β pathway functions [1] [2].

The TGF-β signaling pathway plays dual roles in cancer biology, acting as both a tumor suppressor in early stages and a tumor promoter in advanced disease. In the canonical pathway, TGF-β ligands bind to TGF-βRII, which then recruits and transphosphorylates TGF-βRI. This activated receptor complex phosphorylates Smad2 and Smad3, which form heterocomplexes with Smad4 and translocate to the nucleus to regulate target gene expression [4] [5]. This compound effectively blocks this signaling cascade by inhibiting TGF-βRI kinase activity, subsequently preventing Smad2/Smad3 phosphorylation and nuclear translocation, thereby modulating the expression of TGF-β-responsive genes involved in cell proliferation, migration, invasion, immune regulation, and extracellular matrix production [6] [4]. This mechanism underpins its investigation across multiple pathological conditions characterized by aberrant TGF-β signaling.

Experimental Protocols and Methodologies

In Vitro Assay Protocols

Kinase Activity Assays to evaluate this compound's inhibitory potency typically employ radiometric measurements of radiolabeled ATP incorporation into peptide or protein substrates. Reactions are performed in 96-well plates containing the relevant kinase, substrate, ATP, and appropriate cofactors. After incubation periods, reactions are stopped by phosphoric acid addition, and substrate is captured onto phosphocellulose filters washed free of unreacted ATP. Incorporated counts are determined using a microplate scintillation counter, with this compound's inhibitory capacity calculated by comparing counts in presence versus absence of the compound [2]. For cell-based signaling inhibition studies, glioma cells (e.g., murine SMA-560 or human LN-308) are cultured with this compound (typically 1 μM) for specified durations, with TGF-β signaling blockade confirmed through immunoblotting for phospho-Smad2/Smad3 or TGF-β reporter assays using constructs like (CAGA)9-MLP-luc, an artificial Smad3/4-specific reporter [6] [4].

Invasion and Migration Assays commonly utilize Transwell inserts (8-μm pore size) coated with growth factor-reduced Matrigel (10 μg in PBS) for 3 hours at 37°C. After air-drying and reconstitution with DMEM, chambers are placed in 24-well dishes containing medium with 0.1% FBS. Cells (5×10⁴) are added to upper chambers in serum-free medium, and invasion is measured after 24-hour incubation. Cells on the upper filter surface are removed with cotton swabs, while cells on the underside are fixed, stained with Diff-Quik, and counted by bright-field microscopy in six random fields at 200× magnification [4]. For cell proliferation assessment, multiple approaches are employed: MTT assays measure metabolic activity via conversion of yellow tetrazolium salt to purple formazan products after this compound treatment; BrdU ELISA kits quantify DNA synthesis through incorporated bromodeoxyuridine during DNA replication; and [³H]thymidine incorporation assays measure DNA synthesis directly after pulsing cells with radiolabeled thymidine during treatment [3].

In Vivo Experimental Models

Glioma models employ syngeneic VM/Dk mice intracranially implanted with SMA-560 glioma cells. This compound is typically administered orally (often 60 mg/kg/day) starting 3 days post-implantation, with survival monitored and tissue collected for histological analysis including immune cell infiltration (NK cells, CD8+ T cells, macrophages), proliferation markers (Ki-67), and apoptosis assessment [6]. For melanoma bone metastasis studies, nude mice are inoculated with 1205Lu melanoma cells into the left cardiac ventricle, with this compound (60 mg/kg/day) administered via oral gavage on either prevention (starting 2 days before tumor inoculation) or treatment (after established metastases) protocols. Osteolytic lesion development is monitored by radiography, with bone tissues processed for histomorphometric analysis [4] [7].

Bone quality assessment models utilize normal mice treated with this compound (20 or 60 mg/kg) for 6 weeks, with bone mineral density measured longitudinally by dual-energy X-ray absorptiometry (DXA). Bones are collected for microcomputed tomography (μCT) analysis of trabecular architecture, histomorphometry for dynamic bone formation parameters, and mechanical testing for bone strength properties [8]. Colon adenocarcinoma xenograft models involve athymic nude mice subcutaneously inoculated with SW-48 cells (5×10⁶ cells). Once tumors reach approximately 100 mm³, animals receive this compound (50 mg/kg/day) or vehicle orally for three weeks, with tumor volume calculated using the formula (Length × width² × 0.52) and tissues processed for histopathological and immunohistochemical analysis (H&E, Ki-67, CD34) [3] [9].

Pharmacological Profiles and Efficacy Data

Quantitative Efficacy Across Disease Models

Table 1: In Vitro Efficacy Profile of this compound

| Assay Type | Cell Line/System | Concentration | Effect | Citation |

|---|---|---|---|---|

| Kinase Inhibition | TGF-βRI kinase | IC₅₀ = 48-49 nM | >100-fold selectivity over TGF-βRII | [1] [2] |

| TGF-β Signaling Blockade | CCL64 cells | EC₅₀ = 0.1 μmol/L | Inhibited growth inhibition mediated by TGF-β1/β2 | [6] |

| Smad Phosphorylation Inhibition | Melanoma lines | 1-2 μM | Blocked TGF-β-induced Smad3 phosphorylation | [4] |

| Invasion Inhibition | Melanoma cells | Not specified | Reduced Matrigel invasion | [4] [10] |

| Gene Expression Modulation | Melanoma cells | Not specified | Reduced PTHrP, IL-11, CTGF, RUNX2 expression | [4] [7] |

| miRNA Regulation | SW-48 colon cells | 0.5-2 μM | Significant down-regulation of oncogenic miR-135b | [9] |

Table 2: In Vivo Efficacy Profile of this compound

| Disease Model | Dosing Regimen | Key Findings | Citation |

|---|---|---|---|

| Murine Glioma (SMA-560) | 60 mg/kg/day orally, starting day 3 post-implant | Prolonged median survival from 18.6 to 25.1 days; increased tumor infiltration by NK cells, CD8+ T cells, macrophages | [6] |

| Melanoma Bone Metastasis (Prevention) | 60 mg/kg/day orally, starting 2 days before tumor inoculation | Prevented development of osteolytic bone metastases | [4] [7] |

| Melanoma Bone Metastasis (Treatment) | 60 mg/kg/day orally, after established metastases | Significantly reduced size of osteolytic lesions after 4 weeks | [4] [7] |

| Bone Quality (Normal Mice) | 60 mg/kg/day for 6 weeks | Increased bone mineral density (tibia: 20% in males, 16% in females; femur: 14.8% in males); improved trabecular architecture and mechanical properties | [8] |

| Colon Adenocarcinoma (SW-48 xenograft) | 50 mg/kg/day orally for 3 weeks | No significant reduction in tumor growth or angiogenesis; down-regulated miR-135b expression | [3] [9] |

Pharmacokinetic and Chemical Properties

Table 3: Chemical and Pharmacokinetic Properties of this compound

| Property | Specification | Details |

|---|---|---|

| CAS Number | 627536-09-8 | [1] |

| Molecular Formula | C₁₇H₁₀ClFN₆ | [1] [2] |

| Molecular Weight | 352.75 g/mol | [1] [2] |

| Solubility | DMSO: 9.09 mg/mL (25.77 mM) Water: <0.1 mg/mL (insoluble) | [1] |

| Storage Conditions | Desiccate at -20°C | [1] |

| In Vivo Formulation | 1% methylcellulose or CMC-Na suspension for oral gavage | [2] |

| Oral Bioavailability | Confirmed (inhibits TGF-β-induced Smad phosphorylation in spleen and brain after oral administration) | [6] |

Research Applications and Development Status

The therapeutic potential of this compound has been investigated across multiple disease areas, with varying levels of efficacy observed. In oncology, this compound demonstrates particularly promising activity in glioblastoma and melanoma models, where it reduces tumor growth and invasiveness while enhancing immunogenicity [6]. For melanoma bone metastases, this compound shows significant efficacy in both prevention and treatment settings, reducing osteolytic lesion development and progression [4] [10] [7]. The compound also exhibits potent effects on bone metabolism, increasing bone mineral density and improving bone quality parameters through dual anabolic (increased osteoblast differentiation) and anti-catabolic (decreased osteoclast differentiation) mechanisms [8]. These skeletal effects suggest potential applications for conditions of skeletal fragility like osteoporosis.

However, differential responses have been observed across cancer types. While this compound shows efficacy in glioma, melanoma, and breast cancer models, it demonstrated limited activity in human colon adenocarcinoma (SW-48) models, where it failed to significantly reduce tumor growth or angiogenesis despite downregulating oncogenic miR-135b [3] [9]. This variability highlights the context-dependent nature of TGF-β pathway inhibition and underscores the importance of patient selection and biomarker development for potential clinical applications. The compound's ability to modulate microRNA expression, particularly downregulation of oncogenic miR-135b, represents a novel mechanism that may contribute to its anticancer effects in specific contexts [9].

The current developmental status of this compound remains in the preclinical stage, with no clinical trials reported in the available literature. As a research tool, it has proven invaluable for elucidating TGF-β pathway functions and validating TGF-βRI as a therapeutic target. The promising preclinical data with this compound has contributed to the development of other TGF-β pathway inhibitors that have advanced to clinical trials, such as Vactosertib, Bintrafusp alfa, AVID200, and Luspatercept [5]. Significant challenges remain in the clinical development of TGF-β pathway inhibitors, including minimizing unintended inhibition of tumor-suppressing activities, managing potential on-target toxicities, identifying predictive biomarkers for patient selection, and understanding context-dependent responses to TGF-β blockade [5].

Signaling Pathway and Experimental Workflow

This compound Mechanism and Experimental Analysis

The diagram illustrates This compound's mechanism of action within the TGF-β signaling pathway and the key experimental approaches used in its characterization. This compound specifically inhibits TGF-βRI kinase activity, preventing phosphorylation of Smad2/3 proteins and their subsequent complex formation with Smad4. This blockade inhibits nuclear translocation of the Smad complex and its regulation of target genes involved in migration, invasion, immunosuppression, and other cancer-promoting processes [6] [4] [5]. The experimental workflow encompasses both in vitro techniques (kinase assays, invasion/migration assays, reporter assays, and western blotting) and in vivo approaches (survival studies, histological analysis, and imaging) that collectively validate the compound's efficacy and mechanism across disease models [6] [4] [2].

Conclusion and Research Implications

This compound represents a valuable research tool for investigating TGF-β pathway biology and validating TGF-βRI as a therapeutic target across multiple disease areas. Its well-characterized mechanism, selectivity profile, and oral bioavailability have enabled numerous preclinical studies elucidating the complex roles of TGF-β signaling in cancer, bone metabolism, and other pathological conditions [6] [4] [8]. The differential responses observed across cancer types highlight the context-dependent nature of TGF-β pathway inhibition and underscore the importance of careful patient selection for potential clinical applications of similar agents [3] [9]. While this compound itself remains in preclinical development, the knowledge gained from its use has significantly advanced the field and contributed to the development of other TGF-β pathway inhibitors that have progressed to clinical trials [5].

References

- 1. This compound | CAS:627536-09-8 | TGF-βR I kinase inhibitor [biocrick.com]

- 2. This compound | TGF-beta/Smad inhibitor | Mechanism [selleckchem.com]

- 3. Evaluation of antitumor activity of a TGF - beta receptor I inhibitor ... [link.springer.com]

- 4. TGF-β-RI Kinase Inhibitor this compound Reduces the ... [pmc.ncbi.nlm.nih.gov]

- 5. Novel therapies emerging in oncology to target the TGF-β ... [jhoonline.biomedcentral.com]

- 6. - SD , a novel 208 receptor I transforming ... growth factor beta kinase [pubmed.ncbi.nlm.nih.gov]

- 7. TGF-beta-RI kinase inhibitor this compound reduces the ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacologic Inhibition of the TGF-β Type I Receptor Kinase ... [journals.plos.org]

- 9. Down-regulation of miR-135b in colon adenocarcinoma induced by... [ijbms.mums.ac.ir]

- 10. (PDF) TGF -β-RI Kinase - Inhibitor Reduces the Development... SD 208 [academia.edu]

Molecular Mechanism and Signaling Pathways

SD-208 functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the target kinase, thereby preventing phosphorylation and subsequent activation of the signaling cascade [1] [2].

The following diagram illustrates the two primary signaling pathways inhibited by this compound and their key cellular outcomes.

This compound inhibits TGF-β and PKD pathways

Cellular and In Vivo Effects

By inhibiting these key pathways, this compound produces significant anti-tumor, anti-fibrotic, and immunomodulatory effects.

| Effect Category | Specific Observations | Experimental Models |

|---|---|---|

| Anti-tumor & Anti-metastatic | Blocks cancer cell invasion and migration; reduces development/progression of osteolytic bone metastases [3] [4]. | Melanoma, prostate cancer, glioma cell lines; mouse models of bone metastasis [1] [3]. |

| Anti-proliferative & Pro-apoptotic | Inhibits tumor cell proliferation; induces G2/M cell cycle arrest; increases p21 levels; reduces pro-survival proteins (e.g., survivin, Bcl-xL) [1]. | Prostate cancer cells (PC3, DU145); mouse tumor xenografts [1]. |

| Immunomodulatory | Enhances anti-tumor efficacy of CD19 CAR-T cells; reduces proliferation and function of immunosuppressive Tregs [5]. | PBMCs from patients with B-cell acute lymphoblastic leukemia (B-ALL); in vitro CAR-T cell cultures [5]. |

| Anti-fibrotic | Blocks TGF-β-induced fibroblast activation and expression of profibrotic genes. | Preclinical models of chronic allergic airway inflammation and remodeling [2]. |

Experimental Protocols

For researchers planning to use this compound, here are key methodological details from the literature.

In Vitro Administration

- Solubility: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-20 mM) [2] [6].

- Working Concentration: A common effective concentration used in cell-based assays is 1 μM [7].

- Protocol Example (Cell Proliferation):

- Culture cells (e.g., glioma or prostate cancer cells) in appropriate medium [1] [7].

- Treat with this compound (e.g., 1 μM) or vehicle control (DMSO) for 48 hours [7].

- Pulse cells with [methyl-³H]thymidine (0.5 μCi) for the final 24 hours to assess DNA synthesis and proliferation [7].

- Harvest cells and measure incorporated radioactivity via scintillation counting [7].

In Vivo Administration

- Model: Frequently evaluated in mouse models (e.g., nude mice with tumor xenografts) [1] [3].

- Formulation: Often administered orally (by gavage) as a suspension in a solution such as 1% methylcellulose [7] [6].

- Dosage: Effective doses reported include 60 mg/kg daily for melanoma bone metastasis studies, and 1 mg/mL in drinking water for glioma models [1] [3] [7].

- Protocol Example (Therapeutic Efficacy):

- Inoculate mice with cancer cells (e.g., intracardiac for bone metastasis).

- For prevention: Start this compound administration 2 days before inoculation.

- For treatment: Start this compound after established metastases are visible.

- Administer compound daily via oral gavage for several weeks (e.g., 24-28 days).

- Monitor tumor growth or osteolytic lesion size via methods like bioluminescent imaging or micro-CT, and analyze tissues post-trial via Western blot or IHC [1] [3].

Key Considerations for Researchers

- Dual-Target Awareness: Be mindful that experimental results may stem from inhibition of both TGF-βRI and PKD family kinases. Controlled experiments using other selective inhibitors are necessary to deconvolve the primary mechanism in your specific system [1].

- Solubility and Formulation: this compound has limited solubility in aqueous solutions. For in vivo studies, use recommended suspensions like 1% methylcellulose to ensure consistent dosing [7] [6].

- Pathway Cross-Talk: The TGF-β pathway interacts with other signaling networks, such as the canonical Wnt pathway, in fibrosis and cancer [8]. This compound's effects may be partially mediated through these interactions.

References

- 1. This compound, a Novel Protein Kinase D Inhibitor, Blocks ... [pmc.ncbi.nlm.nih.gov]

- 2. SD 208 | TGF-β Receptors [tocris.com]

- 3. TGF-β-RI Kinase Inhibitor this compound Reduces the ... [pmc.ncbi.nlm.nih.gov]

- 4. TGF-beta-RI kinase inhibitor this compound reduces the ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TGF-β Inhibitor this compound Enhances the Anti-Tumor Efficacy ... [sciencedirect.com]

- 6. This compound | TGF-β Receptor Inhibitor [medchemexpress.com]

- 7. This compound | TGF-beta/Smad inhibitor | Mechanism [selleckchem.com]

- 8. Activation of canonical Wnt signalling is required for TGF-β- ... [nature.com]

Comprehensive Technical Analysis of SD-208: Structure-Activity Relationship and Therapeutic Potential as a Protein Kinase D Inhibitor

Introduction and Compound Overview

SD-208 represents a novel protein kinase D (PKD) inhibitor identified through a targeted kinase inhibitor library screen, demonstrating significant potential for anticancer therapeutic development. PKD has emerged as a critical molecular target in oncology due to its involvement in multiple aspects of tumorigenesis and cancer progression. Despite advances in developing potent and selective PKD small molecule inhibitors, the availability of in vivo active compounds remains limited, positioning this compound as a valuable candidate for further investigation and development [1] [2].

This compound is characterized as an ATP-competitive pan-PKD inhibitor with low nanomolar potency and cellular activity. In preclinical models, this compound has demonstrated remarkable efficacy in blocking prostate cancer cell proliferation and tumor growth in vivo through induction of G2/M cell cycle arrest. The therapeutic potential of PKD inhibition is particularly relevant for prostate cancer, which remains the most common male malignancy in Western countries and the second leading cause of cancer death in the United States [2].

Chemical Structure and Properties

This compound possesses a distinct chemical structure that underlies its biological activity and selectivity. The compound has a molecular formula of C₁₇H₁₀ClFN₆ and a molecular weight of 352.75 g/mol [3]. Its systematic IUPAC name is 2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine [3].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Details |

|---|---|---|

| CAS Number | 627536-09-8 | Unique chemical identifier |

| Molecular Formula | C₁₇H₁₀ClFN₆ | Elemental composition |

| Molecular Weight | 352.75 g/mol | Mass per mole |

| IUPAC Name | 2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine | Systematic nomenclature |

| Purity | >98% | Quality specification for research use |

| SMILES | C1=CC(=C(C=C1Cl)F)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4 | Simplified molecular-input line-entry system |

The structure features several key regions that contribute to its bioactivity, including a 5-chloro-2-fluorophenyl moiety (designated as zone 1) and a para-aminopyridine group (designated as zone 2) [2]. These structural elements play critical roles in molecular interactions with the PKD enzyme's ATP-binding pocket and determine the compound's inhibitory profile. The pteridine scaffold serves as a core structural framework that positions these substituents optimally for target engagement [1].

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship of this compound has been systematically investigated through the synthesis and evaluation of structural analogs, revealing a narrow SAR profile that highlights the specificity of its molecular interactions with PKD. Researchers probed the contributions of different regions of the molecule by chemically modifying the 5-chloro-2-fluorophenyl (zone 1) and para-aminopyridine (zone 2) moieties [2].

Key Structural Determinants for PKD Inhibition

Zone 1 modifications: The 5-chloro-2-fluorophenyl group at position 2 of the pteridine core proved essential for maintaining potent PKD inhibition. Alterations to this moiety generally resulted in significant activity reduction, indicating stringent steric and electronic requirements for this region of the molecule [2].

Zone 2 modifications: The para-aminopyridine moiety demonstrated critical importance for target engagement. Molecular docking studies revealed that this group participates in specific hydrogen bonding interactions with key residues in the ATP-binding pocket of PKD1, including interactions with Ala610, Lys612, Met659, Glu660, Lys661, Leu662, His663, Glu710, Leu713, and Cys726 [2].

ATP-competitive mechanism: this compound functions as an ATP-competitive inhibitor, with the pteridine core serving as an ATP-mimetic scaffold that positions the substituents optimally within the kinase domain. The narrow SAR observed across the analog series underscores the precise steric and electronic requirements for effective PKD inhibition [1] [2].

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assays

The inhibitory activity of this compound against PKD was quantified using a radiometric kinase assay with specific experimental parameters [2]:

Enzyme preparation: Recombinant GST-tagged human PKD1 (from Enzo Life Sciences) was utilized at appropriate concentrations in kinase reaction buffer.

Reaction conditions: Assays contained 50 μM ATP mixed with [γ-³²P]ATP (approximately 5 × 10⁵ cpm per reaction) and 20 μg of myelin basic protein (MBP) or HDAC5 peptide as substrates in a total volume of 40 μL.

Inhibition testing: this compound was tested at 1 μM concentration initially, with dose-response curves generated for potent inhibitors to determine IC₅₀ values.

Specificity profiling: Selectivity was assessed against other kinases including PKCα, PKCδ, and CAMKIIα to establish the compound's specificity profile.

Experimental workflow for in vitro kinase inhibition assays

Cell-Based Proliferation and Cycle Analysis

Comprehensive cellular assays were conducted to evaluate the antiproliferative effects of this compound and its impact on cell cycle progression:

Cell culture: Human prostate carcinoma PC3, DU145, and LNCaP cells were obtained from ATCC and cultured according to manufacturer recommendations under standard conditions (37°C, 5% CO₂) [2].

Proliferation assays: Cells were treated with varying concentrations of this compound, and proliferation was measured using standardized methods such as MTT or crystal violet assays.

Cell cycle analysis: Treated cells were harvested, fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution.

Western blot analysis: Treated cells were lysed, proteins separated by SDS-PAGE, and transferred to membranes for immunoblotting with antibodies against p-S916-PKD1, p-S744/748-PKD1, PKD1, p21, Cyclin A2, p-Cdc2, Cdc2, Cyclin B1, p-Cdc25C, Cdc25C, Survivin, Bcl-XL, Akt, p-S473-Akt, and GAPDH as loading control [2].

In Vivo Efficacy Studies

The therapeutic potential of this compound was evaluated using established in vivo models:

Animal model: Nude mice bearing PC3 subcutaneous tumor xenografts [1] [2].

Dosing regimen: this compound was administered orally for 24 days [1] [2].

Assessment parameters: Tumor volume measurements, immunohistochemical analysis of proliferation markers, apoptosis assays (TUNEL), and biomarker expression (survivin and Bcl-xL) [1] [2].

Mechanistic Insights and Signaling Pathways

This compound exerts its anticancer effects through multifaceted mechanisms that impact critical cellular processes in prostate cancer models:

Cell Cycle Arrest Pathways

The compound induces G2/M cell cycle arrest through coordinated modulation of key cell cycle regulators:

p21 upregulation: this compound treatment significantly increases levels of the cyclin-dependent kinase inhibitor p21 in both DU145 and PC3 prostate cancer cells [1] [2].

Cdc2/Cdc25C modulation: In DU145 cells, this compound treatment elevates phosphorylation of Cdc2 and Cdc25C, critical regulators of G2/M transition [1] [2].

Cyclin expression alterations: Treatment results in measurable changes in expression of cyclins A2, B1, and D1, consistent with cell cycle arrest at the G2/M phase [2].

This compound induced G2/M cell cycle arrest pathway

Apoptosis and Survival Pathways

Beyond cell cycle arrest, this compound impacts survival signaling networks in prostate cancer cells:

Survivin downregulation: Treatment with this compound significantly reduces expression of survivin, a member of the inhibitor of apoptosis (IAP) family that contributes to chemotherapy resistance [1] [2].

Bcl-xL reduction: The compound decreases expression of Bcl-xL, an anti-apoptotic Bcl-2 family protein that promotes tumor cell survival [1] [2].

PKD biomarker modulation: this compound treatment in vivo correlates with decreased expression of established PKD biomarkers, including both survivin and Bcl-xL [1].

Additional Cellular Effects

This compound demonstrates activity against multiple cancer hallmarks:

Invasion blockade: The compound effectively blocks prostate cancer cell invasion, indicating potential utility in preventing metastatic progression [1] [2].

Proliferation inhibition: this compound potently inhibits cancer cell proliferation, an effect that can be specifically reversed by overexpression of either PKD1 or PKD3, confirming the target specificity of the compound [1] [2].

Table 2: Quantitative Biological Activity Profile of this compound

| Assay Type | Result/Value | Experimental System |

|---|---|---|

| PKD1 Inhibition IC₅₀ | Low nanomolar range | In vitro kinase assay |

| Cell Proliferation Inhibition | Potent inhibition | Prostate cancer cell lines (PC3, DU145, LNCaP) |

| G2/M Arrest | Significant induction | DU145 and PC3 cells |

| p21 Upregulation | Marked increase | Western blot analysis |

| Cdc2 Phosphorylation | Elevated | DU145 cells |

| In Vivo Tumor Growth Inhibition | Significant abrogation | PC3 xenografts in nude mice |

| Treatment Duration | 24 days oral administration | In vivo efficacy study |

Therapeutic Potential and Research Implications

The comprehensive characterization of this compound supports its therapeutic potential for prostate cancer treatment and possibly other malignancies. The compound's ability to inhibit multiple aspects of cancer progression - including proliferation, survival, and invasion - through targeted PKD inhibition positions it as a promising candidate for further development [1] [2].

The in vivo efficacy of this compound is particularly noteworthy, as it significantly abrogated the growth of PC3 subcutaneous tumor xenografts in nude mice when administered orally over 24 days. This effect was accompanied by reduced proliferation, increased apoptosis, and decreased expression of PKD biomarkers including survivin and Bcl-xL, confirming the compound's ability to engage its intended target in a living system and produce meaningful antitumor effects [1] [2].

From a drug development perspective, the narrow SAR profile of this compound, while limiting structural flexibility, provides clear guidance for medicinal chemistry optimization. Future efforts might explore selective modifications within the defined zones to improve pharmaceutical properties while maintaining potent PKD inhibition. Additionally, the demonstrated efficacy in prostate cancer models warrants expansion to other cancer types where PKD signaling plays a pathogenic role [1] [2].

Conclusion

References

Biochemical & Cellular Mechanisms

SD-208 exerts its effects by specifically binding to and inhibiting the TGF-β type I receptor kinase.

- Pathway Inhibition: TGF-β binds to the TGF-βRII, which then recruits and phosphorylates TGF-βRI. This compound inhibits the kinase activity of TGF-βRI, preventing the phosphorylation and subsequent activation of the downstream Smad proteins (Smad2 and Smad3) [1] [2]. This disruption blocks the formation of the Smad2/3-Smad4 complex and its translocation to the nucleus, ultimately inhibiting the transcription of TGF-β-responsive genes [1] [2].

- Cellular Consequences: This inhibition translates to several anti-tumor and anti-fibrotic effects in cellular models, including:

- Reduced constitutive and TGF-β-evoked migration and invasion of glioma cells [3] [2].

- Blockade of TGF-β-induced epithelial-to-mesenchymal transdifferentiation [3].

- Abolishment of TGF-β-promoted proliferation and migration of smooth muscle-like cells [3].

- Reversal of TGF-β-induced expression of pro-metastatic genes (such as PTHrP, IL-11, CTGF) in melanoma cells [1].

This mechanism of action can be visualized in the following pathway:

This compound inhibits TGF-βRI, blocking Smad-dependent signaling.

Key Experimental Evidence & Protocols

Extensive research has validated the effects of this compound in both in vitro and in vivo settings. Key findings and the methodologies used are detailed below.

In Vitro Evidence

This compound has been shown to effectively block TGF-β signaling and its functional consequences in various cell-based assays.

| Experimental Context | Key Findings | Concentration/Dose |

|---|

| Human Melanoma Cell Lines (1205Lu, WM852, etc.) [1] | • Blocked TGF-β-induced Smad2/3 phosphorylation. • Inhibited Smad3/4-specific transcription. • Reduced Matrigel invasion. • Downregulated expression of PTHrP, IL-11, CTGF. | Pre-incubation with this compound for 1h. | | Murine & Human Glioma Cells (SMA-560, LN-308) [3] [2] | • Inhibited constitutive & TGF-β-evoked migration/invasion. • Enhanced immunogenicity & T-cell lytic activity. | 1 μM for 48h (cell proliferation). | | Prostate Cancer Cells (PC3, DU145) [4] | • Inhibited cell proliferation & invasion. • Induced G2/M cell cycle arrest. | Low nanomolar range. |

Detailed Protocol: Smad3/4-Specific Transcription Reporter Assay [1] This protocol measures the effect of this compound on TGF-β-induced transcriptional activity.

- Cell Seeding & Transfection: Seed melanoma cells (e.g., 1205Lu) in 24-well plates. Transfect at 70-80% confluency with an artificial Smad3/4-specific reporter plasmid (e.g., (CAGA)9-MLP-luc) using a transfection reagent like Fugene in medium containing 1% FCS.

- Drug Pre-treatment & Stimulation: 4 hours after transfection, pre-incubate cells with this compound for 1 hour.

- TGF-β Challenge: Incubate cells for 16 hours in the absence or presence of TGF-β.

- Cell Lysis & Measurement: Rinse cells with PBS, lyse in passive lysis buffer. Determine luciferase activities using a commercial dual-luciferase assay kit.

In Vivo Evidence

Oral administration of this compound has demonstrated efficacy in multiple animal models of disease.

| Disease Model | Key Findings | Dosing Regimen |

|---|---|---|

| Mouse Glioma Model (SMA-560) [3] [2] | Prolonged median survival of tumor-bearing mice. | 1 mg/mL in drinking water (p.o.). |

| Mouse Melanoma Bone Metastasis [1] | Prevented development & reduced progression of osteolytic bone metastases. | 60 mg/kg/day (p.o.). |

| Mouse Heart Failure Model [5] | Protected against HF-induced cognitive dysfunction. | 60 mg/kg/day (p.o.). |

Detailed Protocol: In Vivo Efficacy in Bone Metastasis [1] This protocol evaluates this compound's ability to prevent and treat melanoma bone metastases.

- Animal Model: Use nude mice.

- Tumor Inoculation: Inoculate 1205Lu human melanoma cells into the left cardiac ventricle.

- Drug Administration: Administer this compound (e.g., 60 mg/kg/day) or vehicle by oral gavage.

- Prevention Protocol: Start drug administration 2 days before tumor inoculation.

- Treatment Protocol: Start drug administration in mice with established bone metastases.

- Analysis: Monitor the development and size of osteolytic lesions using methods like radiography over 4 weeks.

Important Research Considerations

When working with this compound, keep the following points in mind:

- Research Use Only: This compound is strictly for research purposes and not for diagnostic or therapeutic use in humans [3].

- Potential for Off-Target Effects: While highly selective for TGF-βRI, one study identified this compound as a potent, low-nanomolar pan-Protein Kinase D (PKD) inhibitor [4]. Researchers should design controls to account for potential off-target effects, especially in contexts where PKD signaling is active.

- Solubility and Formulation: this compound is soluble in DMSO (up to ~25 mM) but is insoluble in water or ethanol [3] [6]. For in vivo studies, it is commonly formulated as a suspension in 1% methylcellulose or CMC-Na for oral administration [6].

References

- 1. TGF-β-RI Kinase Inhibitor this compound Reduces the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel transforming growth factor beta receptor I ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TGF-β Receptor Inhibitor [medchemexpress.com]

- 4. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate ... [journals.plos.org]

- 5. Heart failure-induced cognitive dysfunction is mediated by ... [nature.com]

- 6. This compound | TGF-beta/Smad inhibitor | Mechanism [selleckchem.com]

SD-208 chemical name 2-(5-Chloro-2-fluorophenyl)-4-[(4-pyridyl)amino]pteridine

Core Chemical & Biological Profile

The table below summarizes the fundamental characteristics of SD-208:

| Property | Description |

|---|---|

| IUPAC Name | 2-(5-Chloro-2-fluorophenyl)-4-[(4-pyridyl)amino]pteridine [1] |

| Molecular Formula | C₁₇H₁₀ClFN₆ [2] [3] [1] |

| Molecular Weight | 352.75 g/mol [2] [3] [1] |

| CAS Number | 627536-09-8 [2] [4] [3] |

| Mechanism of Action | Potent, selective, and ATP-competitive inhibitor of Transforming Growth Factor-Beta Receptor I (TGF-βRI/ALK5) [4] [1] |

| IC₅₀ for TGF-βRI | 48 nM (cell-free assay) [2] [3] |

| Selectivity | >100-fold selectivity over TGF-βRII [2] [3] [1] |

Mechanism of Action and Signaling Pathway

This compound specifically targets the TGF-β signaling cascade. The diagram below illustrates this pathway and where this compound acts.

As the diagram shows, this compound binds to the ATP-binding site of TGF-βRI (ALK5), preventing the receptor from phosphorylating its primary downstream targets, Smad2 and Smad3 [4] [5]. This inhibits the formation and nuclear translocation of the Smad2/3/4 transcription complex, effectively blocking the expression of genes that drive processes like cell proliferation, migration, invasion, and immune suppression [4] [5].

Key Quantitative Biological Data

The following table consolidates significant in vitro and in vivo findings from various studies.

| Model System | Findings / Effects of this compound | Concentration/Dosage |

|---|---|---|

| In Vitro Models | ||

| Human & Murine Glioma Cells | Inhibited constitutive and TGF-β-evoked cell growth, migration, and invasion; enhanced immunogenicity [2] [6]. | 1 μM [2] [3] |

| Human Melanoma Cell Lines | Blocked TGF-β-induced Smad2/3 phosphorylation, Smad3/4-specific transcription, and Matrigel invasion. Reduced expression of PTHrP, IL-11, CTGF, and RUNX2 [5]. | 1 μM pre-incubation [5] |

| Neointimal Smooth Muscle-like Cells (SMLCs) | Abolished TGF-β-promoted proliferation and migration [2] [7]. | Information missing |

| In Vivo Models | ||

| SMA-560 Glioma-bearing Mice | Significantly prolonged median survival of mice [2] [3]. | 1 mg/mL, orally (p.o.) [2] [3] |

| Mouse Model of Human Melanoma Bone Metastasis | Prevented development of osteolytic bone metastases; reduced progression of established lesions [5]. | 60 mg/kg/day, p.o. [5] |

| Syngeneic 129S1 Mice (R3T Tumors) | Inhibited primary tumor growth; reduced number and size of lung metastases [2] [3]. | 60 mg/kg/day, p.o. [2] [3] |

| Murine Aortic Allograft Model | Reduced formation of intimal hyperplasia (transplant arteriosclerosis) [2] [7]. | 40 mg/kg & 60 mg/kg, p.o. [7] |

Conflicting Evidence on Kinase Inhibition Profile

It is crucial to note a significant finding from a 2015 study:

- This compound was identified as a novel, potent, and ATP-competitive pan-Protein Kinase D (PKD) inhibitor, showing low nanomolar potency against PKD1, PKD2, and PKD3 [8] [9].

- In this context, it blocked prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest [8] [9].

- This suggests that some of the observed cellular effects of this compound, particularly in certain cancer models, might be mediated through the inhibition of PKD rather than, or in addition to, TGF-βRI [8]. Researchers should consider this potential off-target effect when interpreting results.

Example Experimental Protocols

Here are detailed methodologies from the literature for key assays.

Luciferase Reporter Assay (Smad3/4-Specific Transcription)

This protocol was used to demonstrate this compound's inhibition of canonical TGF-β signaling [5].

- Cell Transfection: Melanoma cells (e.g., 1205Lu) are seeded in 24-well plates and transfected at 70-80% confluency using a polycationic compound like Fugene. They are transfected with an artificial Smad3/4-specific reporter plasmid, such as (CAGA)9-MLP-luc.

- Compound Treatment: 4 hours post-transfection, cells are pre-incubated with this compound (e.g., at 1 μM) for 1 hour.

- Cytokine Stimulation: Cells are then incubated for 16 hours in the absence or presence of TGF-β (e.g., 5 ng/mL).

- Lysis and Measurement: Cells are rinsed with PBS and lysed. Luciferase activities are determined using a dual-luciferase assay kit according to the manufacturer's protocol. This compound treatment significantly reduces TGF-β-induced luciferase activity [5].

Matrigel Invasion Assay

This method quantified the anti-invasive effect of this compound on melanoma cells [5].

- Chamber Preparation: Tissue culture Transwell inserts (8-μm pore size) are coated with 10 μg of growth factor-reduced Matrigel in PBS for 3 hours at 37°C. The chambers are air-dried and the Matrigel is reconstituted with DMEM for 24 hours before the assay.

- Cell Seeding and Treatment: Chambers are placed in 24-well dishes containing medium with 0.1% FCS as a chemoattractant. Cells (5x10⁴) are added to the upper well in serum-free medium, with this compound present in the desired concentration.

- Incubation and Analysis: Invasion is measured after a 24-hour incubation. Cells on the upper surface of the filter are wiped off, and the cells that have invaded to the underside are fixed, stained, and counted by bright-field microscopy in six random fields. This compound treatment significantly reduces the number of invaded cells [5].

In Vivo Dosing for Bone Metastasis Model

A protocol for evaluating this compound in a mouse model of melanoma bone metastasis [5].

- Animal Model: Nude mice inoculated with 1205Lu human melanoma cells into the left cardiac ventricle.

- Dosing Regimen: this compound is administered by oral gavage. For prevention, a dosage of 60 mg/kg/day is started 2 days before tumor inoculation. For treatment of established metastases, the same dosage is used after lesions are visible.

- Outcome Measurement: The effect is assessed by comparing the incidence and size of osteolytic bone lesions in this compound-treated versus vehicle-treated groups using radiographic analysis.

References

- 1. SD 208 | TGF-β Receptors [tocris.com]

- 2. This compound | TGF-β Receptor Inhibitor [medchemexpress.com]

- 3. This compound | TGF-beta/Smad inhibitor | Mechanism [selleckchem.com]

- 4. In Silico–Designed TGFβRI/TGFβRII Receptor Complex ... [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β-RI Kinase Inhibitor this compound Reduces the ... [pmc.ncbi.nlm.nih.gov]

- 6. Making gains on glioma | Nature Reviews Drug Discovery [nature.com]

- 7. Inhibition of intimal hyperplasia in murine aortic allografts ... [sciencedirect.com]

- 8. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate ... [journals.plos.org]

- 9. This compound, a Novel Protein Kinase D Inhibitor, Blocks ... [pmc.ncbi.nlm.nih.gov]

Biochemical & Cellular Characterization of SD-208

The table below summarizes the core quantitative data and key characteristics of SD-208.

| Aspect | Description |

|---|---|

| Reported Target & Potency | Pan-PKD inhibitor (PKD1, PKD2, PKD3). IC₅₀ values reported between 94-107 nM in biochemical assays [1]. |

| Mechanism of Action | ATP-competitive inhibitor [2] [3]. |

| Key Cellular Phenotypes | • Potent inhibition of cancer cell proliferation [2] [3]. • Induction of G2/M cell cycle arrest [2] [3]. • Inhibition of prostate cancer cell invasion [2] [3]. | | In Vivo Efficacy | Oral administration of this compound (1 mg/mL in drinking water) for 24 days significantly inhibited growth of PC3 prostate tumor xenografts in mice [2] [3]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the literature.

In Vitro Radiometric PKD Kinase Assay

This protocol was used to screen for and characterize PKD inhibitors [3].

- Recombinant Enzyme: Kinase-active recombinant GST-tagged human PKD1 (commercially available) was used.

- Substrate: A synthetic peptide corresponding to the histone deacetylase 5 (HDAC5) sequence was used as a PKD-specific substrate.

- Reaction Conditions: The kinase reaction was carried out in the presence of γ-[³²P]-ATP. The reaction was stopped by spotting onto P81 phosphocellulose paper.

- Detection: The paper was washed extensively to remove free γ-[³²P]-ATP, and the radioactivity incorporated into the substrate peptide was quantified using a scintillation counter. Inhibition was calculated relative to control reactions without the inhibitor.

Cell Proliferation and Viability Assays

The anti-proliferative effects of this compound were determined in prostate cancer cell lines (e.g., PC3, DU145) [2] [3].

- Cell Culture: Human prostate cancer cells were maintained in recommended media (e.g., Ham's F-12 for PC3, RPMI 1640 for DU145) supplemented with 10% Fetal Bovine Serum (FBS).

- Compound Treatment: Cells were treated with varying concentrations of this compound.

- Viability Measurement: Cell proliferation and viability were assessed using standard assays, such as the MTT assay or by directly counting trypan blue-excluding cells. Results were often presented as percentage inhibition relative to vehicle (DMSO)-treated control cells.

Analysis of Cell Cycle Arrest

The mechanism behind the inhibition of proliferation was investigated through cell cycle analysis [2] [3].

- Cell Treatment & Fixation: Prostate cancer cells were treated with this compound or vehicle for a specified period. Afterwards, cells were harvested and fixed.

- Staining: Fixed cells were stained with a solution containing propidium iodide (PI), which intercalates into DNA.

- Analysis: The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined based on the intensity of the PI fluorescence.

In Vivo Tumor Xenograft Study

The in vivo efficacy of this compound was evaluated in a mouse model [2] [3].

- Animal Model: Athymic nude mice were used.

- Tumor Inoculation: PC3 prostate cancer cells were subcutaneously injected into the flanks of the mice to establish tumors.

- Treatment: When tumors reached a palpable size, mice were randomly grouped. The treatment group received this compound dissolved in their drinking water at a concentration of 1 mg/mL, providing an estimated daily dose. The control group received vehicle alone.

- Tumor Monitoring: Tumor dimensions were measured regularly with calipers, and tumor volume was calculated. After 24 days of treatment, mice were euthanized, and tumors were excised for further analysis (e.g., weighing, immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow and Mechanism of Action

The following diagram illustrates the key experimental workflow from the discovery of this compound to the validation of its mechanism.

Experimental workflow for this compound discovery and validation.

The diagram below summarizes the signaling pathway and mechanistic consequences of PKD inhibition by this compound in prostate cancer cells.

Proposed mechanism of this compound action in prostate cancer models.

Important Note on Target Specificity

During your research, you may encounter a significant contradiction. This compound is also widely reported in commercial and scientific literature as a potent and selective inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI, also known as ALK5), with an IC₅₀ of 48 nM [4] [5]. The source describing its PKD activity notes it has a "narrow SAR profile," meaning small structural changes abolish PKD inhibition [3]. This suggests that This compound may be a promiscuous kinase inhibitor, and its observed cellular and in vivo effects could be due to the inhibition of multiple targets, including PKD and TGF-βRI.

References

- 1. Small-Molecule Inhibitor Targeting Protein Kinase D [frontiersin.org]

- 2. This compound, a novel protein kinase D inhibitor, blocks prostate ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Protein Kinase D Inhibitor, Blocks ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TGF-β Receptor Inhibitor [medchemexpress.com]

- 5. Transforming growth factor-β receptors [nature.com]

Mechanism of Action and Quantitative Profiling

SD-208 directly targets the ATP-binding site of all three PKD isoforms (PKD1, PKD2, PKD3), functioning as a pan-PKD inhibitor [1] [2]. Its mechanism leads to disrupted cell proliferation, survival, and invasion.

The table below summarizes the key characteristics of this compound:

| Property | Description |

|---|---|

| Primary Target | Protein Kinase D (PKD) family [1] [2] |

| Inhibition Type | ATP-competitive, pan-PKD inhibitor [1] [2] |

| Reported Off-Target Activity | Transforming Growth Factor-β Receptor I (TGF-βRI) kinase [3] [4] [5] |

Biochemical potency of this compound against PKD isoforms is detailed in the following table:

| PKD Isoform | Reported IC₅₀ (nM) |

|---|---|

| PKD1 | 107 nM [2] |

| PKD2 | 94 nM [2] |

| PKD3 | 105 nM [2] |

Cellular & In Vivo Effects and Mechanisms

In cellular and animal models, this compound exhibits potent anti-cancer activity.

| Experimental Model | Key Findings of this compound Treatment |

|---|---|

| Prostate Cancer Cells (in vitro) | Induces G2/M cell cycle arrest; increases p21 protein levels; modulates Cdc2/Cdc25C phosphorylation; blocks cell invasion and survival [1] [6]. |

| PC3 Xenograft Model (in vivo) | Significantly inhibits subcutaneous tumor growth after oral administration; correlates with reduced proliferation, increased apoptosis, and decreased levels of survivin and Bcl-xL [1] [6] [7]. |

The signaling pathways affected by this compound can be visualized as follows:

Key Experimental Protocols

To evaluate PKD inhibition and its effects, researchers typically employ several standard biochemical and cellular assays:

- In Vitro Kinase Assay: A radiometric kinase assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant PKD enzymes. This involves incubating the kinase with this compound, ATP, and a substrate peptide, then measuring the incorporation of radioactive phosphate to quantify inhibition [1] [6].

- Cell Proliferation Assays: Prostate cancer cell lines (e.g., PC3, DU145) are treated with this compound. Cell viability and proliferation are measured over time using methods like MTT or colony formation assays. The anti-proliferative effect of this compound can be reversed by overexpressing PKD1 or PKD3, confirming the effect is on-target [1].

- Cell Cycle Analysis by Flow Cytometry: Treated cells are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry. The resulting DNA content histogram reveals the accumulation of cells in the G2/M phase [1].

- Western Blot Analysis: This technique confirms target engagement and investigates mechanism. Cell lysates from this compound-treated samples are probed with specific antibodies to detect changes in key proteins, including:

- In Vivo Xenograft Studies: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells (e.g., PC3). Once tumors are established, mice are treated with this compound or vehicle control via oral gavage. Tumor volume is measured regularly, and at the endpoint, tumors are harvested for analysis (weighing, Western blot, immunohistochemistry for proliferation and apoptosis markers) [1] [6].

Important Research Considerations

- Off-Target Activity: this compound was also identified in other studies as a potent inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI) kinase [3] [4] [5]. This suggests that some phenotypic effects observed in complex biological systems, particularly those related to invasiveness and immunogenicity, might involve dual inhibition of PKD and TGF-β signaling pathways.

- Selectivity and SAR: The structure-activity relationship (SAR) for the this compound chemotype is narrow, meaning even slight structural modifications lead to a significant loss of potency against PKD1 [1] [6]. This highlights the specificity of its molecular structure for effective PKD binding.

References

- 1. - SD , a Novel 208 , Blocks... | PLOS One Protein Kinase D Inhibitor [journals.plos.org]

- 2. Small-Molecule Inhibitor Targeting Protein Kinase D [frontiersin.org]

- 3. - SD | CAS:627536-09-8 | TGF-βR I 208 | High Purity kinase inhibitor [biocrick.com]

- 4. [PDF] SD - 208 , a Novel Transforming Growth Factor... | Semantic Scholar [semanticscholar.org]

- 5. A high throughput zebrafish chemical screen reveals ALK5 ... [nature.com]

- 6. This compound, a Novel Protein Kinase D Inhibitor, Blocks ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel protein kinase D inhibitor, blocks prostate ... [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of SD-208 Across Disease Models

| Disease Model | Efficacy Summary & Key Quantitative Results | Dosage & Administration Route | Reference |

|---|

| Melanoma Bone Metastasis [1] | Prevention Protocol: Prevented development of osteolytic bone metastases. Treatment Protocol: Significantly reduced size of established osteolytic lesions after 4 weeks. | 60 mg/kg/day, Oral gavage | [1] | | Prostate Cancer [2] [3] | Significantly abrogated growth of PC3 subcutaneous tumor xenografts over 24 days. Tumor analysis showed reduced proliferation, increased apoptosis, and decreased PKD biomarker expression. | 60 mg/kg, Oral gavage (twice daily) | [2] [3] | | Glioma [4] | Inhibited tumor growth and invasiveness; enhanced immunogenicity of murine and human glioma cells. | Information not specified in abstract. | [4] | | Heart Failure-induced Cognitive Dysfunction [5] | Protected against cognitive impairment in mouse model of heart failure; improved performance in novel object recognition and Morris water maze tests. | Used in treatment protocol, specific dosage not detailed. | [5] | | Colorectal Cancer (SW-48 model) [6] [7] | Contrasting Finding: No significant reduction in tumor growth or angiogenesis was observed in one study [6]. However, another study confirmed it significantly down-regulated onco-miR-135b expression in tumors [7]. | 50 mg/kg/day, Oral | [6] [7] |

Detailed Experimental Protocols

For researchers looking to replicate these studies, here is a detailed methodology from the key in vivo experiments.

| Protocol Aspect | Detailed Description |

|---|

| Animal Models | Melanoma Bone Metastasis: Nude mice inoculated with 1205Lu melanoma cells into the left cardiac ventricle [1]. Prostate Cancer: Nude mice with subcutaneous PC3 tumor xenografts [2] [3] [8]. Colorectal Cancer: Athymic nude mice with subcutaneous SW-48 tumor xenografts [6] [7]. Heart Failure/Cognitive Dysfunction: Mouse model of myocardial infarction (MI) with reduced ejection fraction [5]. | | Treatment Protocols | Prevention: Treatment started 2 days before tumor inoculation [1]. Intervention/Treatment: Treatment began after tumors were palpable [2] [3] or after established bone metastases [1]. Duration: Varies from 24 days [2] [3] to 4 weeks [1]. | | Key Outcome Assessments | Tumor Growth: Tumor volume measurement [2] [3] [6]. Bone Metastasis: Radiographic assessment of osteolytic lesion size [1]. Molecular Analysis: IHC for Ki-67 (proliferation), cleaved caspase-3 (apoptosis), Western blot for protein biomarkers (e.g., PKD, survivin, Bcl-xL) [2] [3] [8]. Cognitive Function: Behavioral tests (Novel Object Recognition, Morris Water Maze) [5]. | | Formulation & Administration | Commonly dissolved in vehicle (e.g., 1% methylcellulose) and administered via oral gavage [2] [3] [8]. |

Mechanism of Action & Signaling Pathways

SD-208 is described as a potent and selective small-molecule inhibitor. Its efficacy stems primarily from targeting specific kinase pathways, though research indicates it may have more than one target.

Figure 1: this compound's Primary and Alternative Mechanisms of Action. The diagram illustrates this compound's primary role as a TGF-β Receptor I (TβRI/ALK5) kinase inhibitor, blocking the canonical Smad pathway. An alternative, direct inhibition of Protein Kinase D (PKD) is also shown, based on specific research findings [2].

- Primary Mechanism (TGF-β Pathway Inhibition): this compound is a TβRI (ALK5) kinase inhibitor. It binds the ATP-binding site, preventing TβRI from phosphorylating downstream Smad2/3 proteins. This inhibits Smad2/3/4 complex formation and nuclear translocation, blocking the expression of TGF-β target genes (e.g., PTHrP, IL-11, CTGF) that drive metastasis, invasion, and immune suppression [1] [4] [9].

- Alternative Mechanism (PKD Inhibition): In prostate cancer studies, this compound was identified as a novel, potent, and ATP-competitive pan-PKD inhibitor. This action blocks prostate cancer cell proliferation and invasion, induces G2/M cell cycle arrest, and reduces tumor growth in vivo by downregulating PKD biomarkers like survivin and Bcl-xL [2] [3].

Important Research Considerations

- Dual Target Potential: Researchers should be aware of this compound's dual activity. While most efficacy can be attributed to TGF-β pathway inhibition, its potent anti-proliferative effects in prostate cancer are linked to PKD inhibition. This is crucial for interpreting mechanistic results [2] [3] [6].

- Variable Efficacy: this compound's efficacy is model-dependent. It showed striking results in melanoma, prostate cancer, glioma, and neurology models but did not significantly reduce tumor growth in a colorectal cancer (SW-48) model, highlighting that therapeutic success depends on biological context [6].

References

- 1. TGF-β-RI Kinase Inhibitor this compound Reduces the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate ... [journals.plos.org]

- 3. This compound, a Novel Protein Kinase D Inhibitor, Blocks ... [pmc.ncbi.nlm.nih.gov]

- 4. Making gains on glioma | Nature Reviews Drug Discovery [nature.com]

- 5. Heart failure-induced cognitive dysfunction is mediated by ... [nature.com]

- 6. Evaluation of antitumor activity of a TGF-beta receptor I ... [pmc.ncbi.nlm.nih.gov]

- 7. Down-regulation of miR-135b in colon adenocarcinoma ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibited the growth of PC3 tumor xenografts in vivo. [plos.figshare.com]

- 9. Ovarian cancer-derived TGF-β1 induces cancer-associated ... [nature.com]

SD-208 biological activity overview

Molecular Mechanism of Action

SD-208 functions by specifically binding to the kinase domain of TGFβRI (also known as ALK5), locking it in an inactive configuration and preventing it from phosphorylating its primary downstream substrates, Smad2 and Smad3 [1] [2]. This inhibition halts the canonical TGF-β/Smad signaling cascade, a key pathway involved in cell proliferation, differentiation, and immune regulation.

The following diagram illustrates the TGF-β signaling pathway and the point of inhibition by this compound.

This compound inhibits TGFβRI kinase, blocking Smad2/3 phosphorylation and subsequent signaling.

Key Quantitative Biological Data

The biological effects of this compound have been quantified in various experimental models. The table below summarizes its activity across different cell-based and animal studies.

| Experimental Model | Observed Effect | Dosage / Concentration | Citation |

|---|---|---|---|

| In Vitro / Cell Culture | |||

| Melanoma cell lines (1205Lu, etc.) | Blocked TGF-β-induced Smad3 phosphorylation, invasion, & target gene expression (PTHrP, IL-11) | Pre-incubation at 1 µM [3] | [3] |

| Glioma cells (SMA-560, LN-308) | Inhibited constitutive & TGF-β-evoked migration and invasion | Not Specified | [2] |

| Bone Marrow Mesenchymal Stromal Cells (MSC) | Restored osteogenic differentiation capacity impaired by TGF-β1 | 0.5 µM [4] | [4] |

| In Vivo / Animal Models | |||

| Mouse melanoma bone metastasis model (1205Lu cells) | Prevented development & reduced progression of osteolytic bone metastases | 60 mg/kg/day (oral gavage) [3] [5] | [3] [5] |

| Mouse model of Myelodysplastic Syndromes (MDS) | Restored osteogenic capacity of patient-derived MSCs after transplantation | 60 mg/kg/day (in vivo dose mentioned in protocol) [4] | [4] |

| SMA-560 glioma-bearing mice | Significantly prolonged median survival | 1 mg/mL in drinking water [2] | [2] |

| SBE-Luc reporter mice | Inhibited basal and TGF-β-induced luciferase reporter activity in bone | 20 mg/kg & 60 mg/kg [6] | [6] |

Detailed Experimental Protocols

To help you replicate or understand the key findings, here are the methodologies from pivotal studies.

Invasion Assay (Matrigel): Used to study this compound's effect on melanoma cell invasiveness [3].

- Method: Tissue culture Transwell inserts with 8-μm pores were coated with 10 μg of growth factor-reduced Matrigel. Melanoma cells (5×10⁴) were seeded in the upper chamber in serum-free medium. The lower chamber contained medium with 0.1% FCS as a chemoattractant. After a 24-hour incubation, cells on the upper surface were removed, and cells that invaded to the underside were fixed, stained, and counted under a microscope [3].

- Key Finding: this compound treatment potently reduced TGF-β-induced invasion through Matrigel in melanoma cell lines [3].

Luciferase Reporter Assay (Smad3/4-specific transcription): Used to measure the effect of this compound on TGF-β-driven transcription [3].

- Method: Melanoma cells were transfected with a Smad3/4-specific reporter plasmid, (CAGA)9-MLP-luc. After transfection, cells were pre-incubated with this compound for 1 hour, followed by a 16-hour incubation with or without TGF-β. Cells were then lysed, and luciferase activity was measured [3].

- Key Finding: this compound blocked TGF-β-induced Smad3/4-specific transcription in a dose-dependent manner [3].

In Vivo Bone Metastasis Model: A key study demonstrating this compound's therapeutic potential [3].

- Method: Nude mice were inoculated with 1205Lu human melanoma cells into the left cardiac ventricle to model disseminated bone metastasis. This compound (60 mg/kg) or vehicle was administered daily by oral gavage. The study employed both prevention (dosing started 2 days before tumor inoculation) and treatment protocols (dosing started after established bone metastases were visible) [3].

- Key Finding: this compound both prevented the development of osteolytic bone metastases and significantly reduced the size of established lesions [3] [5].

Applications in Therapeutic Research

This compound is primarily investigated as a tool to inhibit the TGF-β pathway in various pathological contexts.

- Cancer Research: this compound has shown efficacy in reducing tumor growth and metastasis in models of melanoma, glioma, and breast cancer [3] [7] [2]. It can suppress the epithelial-to-mesenchymal transition (EMT) and make tumor cells more recognizable to the immune system [7] [2].

- Immunotherapy Combination: Recent advanced applications involve encapsulating this compound in nanoparticles. These formulations aim to target the drug to the tumor microenvironment, where it can block TGF-β signaling to reverse immunosuppression and enhance the efficacy of anti-PD-1 checkpoint inhibitors [7].

- Bone Marrow Microenvironment: In models of blood disorders like MDS and AML, this compound restored the functional capacity of bone marrow mesenchymal stromal cells, which are often suppressed by high levels of TGF-β1 in the patient marrow [4].

Important Note on Naming Conflict

Be aware that the compound identifier "This compound" is used for two distinct inhibitors. This profile covers the TGFβRI inhibitor (CAS 627536-09-8). A separate, entirely different compound also named This compound acts as a Protein Kinase D (PKD) inhibitor [8]. Always verify the target and context when this identifier is used in publications.

References

- 1. In Silico–Designed TGFβRI/TGFβRII Receptor Complex ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TGF-β Receptor Inhibitor [medchemexpress.com]

- 3. TGF-β-RI Kinase Inhibitor this compound Reduces the ... [pmc.ncbi.nlm.nih.gov]

- 4. Transforming growth factor β1-mediated functional ... [pmc.ncbi.nlm.nih.gov]

- 5. TGF-beta-RI kinase inhibitor this compound reduces the ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic Inhibition of the TGF-β Type I Receptor Kinase ... [journals.plos.org]

- 7. Engineering TGF-β inhibitor-encapsulated macrophage ... [biomaterialsres.biomedcentral.com]

- 8. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate ... [journals.plos.org]

SD-208 Solubility Profile

The table below summarizes the quantitative solubility data for SD-208, primarily in DMSO, as reported by multiple chemical suppliers.

| Source | Solubility in DMSO | Solubility in Water | Notes |

|---|---|---|---|

| Selleckchem [1] | 9 mg/mL (25.51 mM) | Insoluble | In-house tested data. |

| MedChemExpress (MCE) [2] | 9.09 mg/mL (25.77 mM) | Not specified | Hygroscopic DMSO impacts solubility; use newly opened containers. |

| Adooq [3] | 8 mg/mL (22.68 mM) | Insoluble | Requires warming. |

| R&D Systems [4] | 20 mM (with gentle warming) | Not specified | - |

This compound Stock Solution Preparation

For in vitro research, this compound is typically prepared as a concentrated stock solution in DMSO. Below is a protocol for preparing stock solutions based on the gathered data [2] [1].

You can use the following formula to calculate the volume of DMSO required for a specific concentration: Volume of DMSO (mL) = Mass (mg) / Concentration (mg/mL)

In Vivo Dosing Formulations

For in vivo studies, this compound is not soluble in water and requires special formulations for oral administration (p.o.). The table below lists two validated suspension formulations [2] [1].

| Protocol | Solvent Composition | Final Concentration | Administration |

|---|---|---|---|

| Protocol 1 [2] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 0.91 mg/mL (suspension) | p.o. |

| Protocol 2 [1] | 1% Methylcellulose | 8.0 mg/mL (suspension) | p.o. |

Biological Activity & Experimental Context

This compound is a potent, ATP-competitive, and orally active inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI/ALK5) [5] [4] [3].

- Mechanism of Action: It inhibits TGF-βRI kinase activity with an IC50 of ~48 nM and demonstrates high selectivity (>100-fold) over TGF-βRII and other common kinases [5] [2] [4].

- Key In Vitro Findings:

- Key In Vivo Efficacy:

Important Handling Notes

- Purity and Storage: this compound is typically provided with ≥98% purity. The lyophilized powder is stable at -20°C for at least 36 months [3].

- Quality Note: The search results consistently emphasize that "This product is for research use only, not for human use." [5] [2]

References

- 1. This compound Datasheet [selleckchem.com]

- 2. This compound | TGF-β Receptor Inhibitor [medchemexpress.com]

- 3. This compound | TGF-βR Inhibitor [adooq.com]

- 4. SD 208 | TGF-beta Receptor Inhibitors [rndsystems.com]

- 5. - SD | TGF-βRI (ALK5) inhibitor | CAS 627536-09-8 | Buy 208 ... SD 208 [invivochem.com]

- 6. TGF-β-RI Kinase Inhibitor this compound Reduces the ... [pmc.ncbi.nlm.nih.gov]

Stock Solution Preparation & Storage

The table below consolidates the key quantitative data for preparing and storing SD-208 stock solutions.

| Parameter | Specification | Source / Context |

|---|---|---|

| Molecular Weight | 352.75 g/mol | [1] |

| Recommended Solvent | DMSO | [1] |

| Typical Stock Concentration | 10 mM | [1] |

| Solubility in DMSO | 9.09 mg/mL (25.77 mM) | [1] |

| Storage Temperature | -80°C or -20°C | [1] |

| Storage Duration | 2 years at -80°C; 1 year at -20°C | [1] |

| In-vivo Formulation Vehicle | 1% methylcellulose | [2] |

Detailed Preparation Protocols

Supplier-Recommended In-Vitro Protocol

MedChemExpress (MCE) provides a standard protocol for preparing a 10 mM stock solution in DMSO [1].

- Step 1: Calculate the mass of this compound needed. For example, to prepare 1 mL of 10 mM solution, you need 3.53 mg of this compound (Molecular Weight: 352.75 g/mol).

- Step 2: Add the calculated mass of this compound into a volumetric tube (e.g., a 1 mL vial).

- Step 3: Add the appropriate volume of pure DMSO to the tube to achieve the desired concentration (e.g., 1 mL of DMSO for a 10 mM solution).

- Step 4: Mix well until the solid is completely dissolved. Sonication may be used to aid dissolution.

- Step 5: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C (for 2 years) or -20°C (for 1 year) [1].

In-Vivo Dosing Preparation

For animal studies, this compound is often administered orally (by gavage) and requires a different vehicle that is safe for in-vivo use. A method cited in a study on bone metastasis is as follows [2]:

- Vehicle: Prepare a suspension of this compound in 1% methylcellulose.

- Preparation: A 20 mM stock solution is first made in 1% methylcellulose and stirred overnight at 4°C to ensure proper suspension [2].

- Dosing: The study administered this suspension to mice at a dosage of 60 mg/kg daily [2].

Experimental Applications in Research

The provided search results detail the use of this compound in various biological contexts, which can help you design and interpret your own experiments.

- In Fibrosis Research (Systemic Sclerosis): this compound was used to inhibit TGF-β signaling in systemic sclerosis (SSc) fibroblasts. Treatment with this compound reversed the downregulation of SOCS3 (an important signaling regulator) in these cells, demonstrating its effectiveness in blocking the TGF-β-driven profibrotic pathway [3].

- In Cancer & Bone Metastasis Research: In a murine model of breast cancer bone metastasis, oral administration of this compound (60 mg/kg/day) was shown to reduce the formation of osteolytic lesions. This confirmed the role of TGF-β signaling in promoting bone metastasis and the therapeutic potential of its inhibition [2].

- In Hematopoiesis Research (Myelodysplastic Syndromes - MDS): this compound was used to demonstrate that inhibition of the TGF-β receptor kinase (ALK5) can enhance hematopoiesis. It inhibited Smad2 activation in hematopoietic progenitors and reversed TGF-β-mediated cell-cycle arrest, suggesting a potential therapeutic application for MDS [4].

This compound Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-beta Receptor I (TGF-βRI), also known as ALK5 [1]. The diagram below illustrates the signaling pathway and where this compound acts.

This compound inhibits TGF-βRI (ALK5), blocking downstream Smad signaling and related cellular processes. [1] [2] [3]

Critical Technical Notes

- Solvent Impact: MedChemExpress specifically notes that hygroscopic DMSO has a significant impact on the solubility of the product. It is recommended to use newly opened DMSO for stock solution preparation to ensure consistency and maximum solubility [1].

- Reconstitution Recommendation: The supplier offers the product in a "Solid + Solvent" format, which is "highly recommended." This format comes as a free-standing vial of this compound powder and a separate vial of pre-measured DMSO, ready for reconstitution. This minimizes weighing errors and exposure to moisture, ensuring the highest accuracy for your experiments [1].

- For In-Vivo Work: The 1% methylcellulose formulation used for oral gavage in mice is a proven and effective vehicle for in-vivo studies [2].

References

- 1. This compound | TGF-β Receptor Inhibitor [medchemexpress.com]

- 2. Enhanced Bone Metastases in Skeletally Immature Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGF-β–induced epigenetic deregulation of SOCS3 facilitates ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the TGF-β receptor I kinase promotes ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: SD-208 Western Blot Analysis of Smad Phosphorylation

Introduction to SD-208 and TGF-β Signaling Pathway Inhibition

This compound is a potent and selective small-molecule inhibitor of the transforming growth factor-beta type I receptor (TβRI) kinase, which has emerged as a valuable research tool for investigating TGF-β signaling pathways in various disease models. As a ATP-competitive inhibitor, this compound effectively blocks the intracellular signaling cascade initiated by TGF-β binding to its cell surface receptors, thereby preventing the phosphorylation and activation of downstream Smad transcription factors [1]. The therapeutic potential of this compound has been demonstrated in multiple disease models, including cancer metastasis, hypertrophic scar formation, and other fibroproliferative disorders, making it an essential compound for both basic research and drug development [1] [2].

The TGF-β signaling pathway plays critical roles in cell proliferation, differentiation, apoptosis, and migration, with dysregulated signaling contributing to various pathological conditions. Upon TGF-β binding to its receptors, TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at C-terminal serine residues in the SSXS motif [3] [4]. This phosphorylation triggers complex formation with Smad4 and subsequent nuclear translocation, where they regulate target gene expression. This compound specifically targets this process by inhibiting TβRI kinase activity, thereby suppressing both canonical and non-canonical TGF-β signaling pathways [1] [5]. Researchers utilizing this compound must understand the complex regulation of Smad phosphorylation, including the recently characterized linker region phosphorylation events that can independently influence Smad function and gene regulation [4] [6].

Experimental Protocols for this compound Treatment and Western Blot Analysis

Cell Culture and this compound Treatment Protocol

Cell Preparation: Plate appropriate cell lines (e.g., melanoma lines 1205Lu, WM852, or mesenchymal stem cells) in complete growth medium at optimal density (typically 1-2×10⁵ cells/well in 6-well plates) and allow to adhere overnight [1] [6]. The choice of cell line should be based on the research context, with consideration given to their TGF-β signaling status and biological relevance to the study objectives.

This compound Preparation: Prepare a stock solution of this compound in DMSO at concentrations ranging from 10-50 mM, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles to maintain compound stability [1] [2]. For working concentrations, dilute this compound in serum-free or complete medium immediately before use, ensuring final DMSO concentrations do not exceed 0.1% (v/v) to maintain cell viability.

Treatment Conditions: Pretreat cells with this compound at optimized concentrations (typically 1-5 μM for in vitro studies) for 1 hour prior to TGF-β stimulation [1] [2]. Include appropriate controls:

- Vehicle control (DMSO at same concentration as this compound-treated cells)

- TGF-β-only treatment (typically 2-5 ng/mL for 30-90 minutes)

- Untreated cells (basal condition)

- Optional: Inhibitor controls targeting other signaling pathways for specificity assessment

Stimulation and Harvest: Following pretreatment, stimulate cells with TGF-β1 (2-5 ng/mL) for time periods optimized for detecting specific phosphorylation events (typically 30-90 minutes for C-terminal phosphorylation) [1] [7]. After treatment, place cells on ice, quickly wash with ice-cold PBS, and proceed immediately to protein extraction.

Protein Extraction and Quantification

Lysis Buffer Preparation: Prepare cell lysis buffer containing 50 mM Tris (pH 7.4), 400 mM NaCl, 1% NP-40 alternative, 1 mM EDTA, 15% glycerol, supplemented with fresh protease inhibitors (complete protease inhibitor cocktail) and phosphatase inhibitors (2 mM NaF, 1 mM activated Na₃VO₄, and optionally β-glycerophosphate) [8]. The inclusion of phosphatase inhibitors is critical for preserving phosphorylation states during protein extraction.

Cell Lysis: Aspirate media completely and add appropriate volume of ice-cold lysis buffer (typically 100-200 μL for a 6-well plate). Incubate on ice for 15-30 minutes with occasional gentle agitation. Scrape cells using a cold cell lifter and transfer lysates to pre-chilled microcentrifuge tubes.

Clarification and Quantification: Centrifuge lysates at 14,000-16,000 × g for 15 minutes at 4°C to pellet insoluble material. Transfer supernatant to new tubes and determine protein concentration using BCA assay according to manufacturer's protocol [8]. Adjust samples to equal concentrations with lysis buffer, add 4× Laemmli sample buffer, and denature at 95-100°C for 5 minutes. Samples can be stored at -80°C for future analysis.

Western Blotting Procedure

Gel Electrophoresis: Prepare SDS-PAGE gels with appropriate acrylamide concentration (typically 8-12% for Smad proteins). Load equal amounts of protein (20-40 μg) alongside pre-stained molecular weight markers. Run gels at constant voltage (100-120V) until the dye front approaches the bottom of the gel [8].

Protein Transfer: Transfer proteins to nitrocellulose or PVDF membranes using wet or semi-dry transfer systems. For Smad proteins (52-70 kDa), standard transfer conditions (100V for 1 hour or 30V overnight at 4°C) are generally effective. Confirm transfer efficiency with Ponceau S staining if desired.

Antibody Incubation:

- Blocking: Incubate membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Primary Antibodies: Incubate with appropriate primary antibodies diluted in blocking buffer or TBST with 1% BSA overnight at 4°C with gentle agitation [1] [3].

- Secondary Antibodies: After thorough washing (3×10 minutes with TBST), incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.